Product packaging for alpha-(Trifluoromethyl)styrene(Cat. No.:CAS No. 384-64-5)

alpha-(Trifluoromethyl)styrene

Cat. No.: B3024352
CAS No.: 384-64-5
M. Wt: 172.15 g/mol
InChI Key: RQXPGOCXZHCXDG-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Science and Technology

Fluorinated organic compounds, a class of molecules where one or more hydrogen atoms are replaced by fluorine, have become indispensable in a multitude of scientific and technological domains. numberanalytics.com The distinctive properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, impart enhanced stability, lipophilicity, and bioavailability to organic molecules. numberanalytics.comwikipedia.orgalfa-chemistry.com This has led to their widespread application in pharmaceuticals, materials science, agriculture, and energy storage. numberanalytics.comalfa-chemistry.com

The introduction of fluorine can dramatically alter the physical, chemical, and biological characteristics of a compound. numberanalytics.com For instance, in medicinal chemistry, approximately 20% of all pharmaceuticals and 30-40% of agrochemicals are organofluorine compounds, a testament to their importance. alfa-chemistry.com The stability of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the high thermal and chemical resilience of these compounds. wikipedia.orgalfa-chemistry.com However, this stability also raises environmental concerns, as some fluorinated compounds are persistent and have been labeled "forever chemicals". acs.org Despite these challenges, the unique advantages offered by fluorination continue to drive research and development across various industries. numberanalytics.comacs.org

Unique Position of alpha-(Trifluoromethyl)styrene as a Versatile Fluorine-Containing Building Block

Within the vast landscape of fluorinated compounds, this compound, also known as (3,3,3-Trifluoroprop-1-en-2-yl)benzene, holds a special position as a versatile building block in organic synthesis. cymitquimica.comrsc.org Its structure, featuring a trifluoromethyl group attached to the alpha position of a styrene (B11656) molecule, provides a unique combination of electronic and steric properties. cymitquimica.com This makes it a valuable precursor for creating more complex fluorinated molecules. rsc.org

The trifluoromethyl group acts as a strong electron-withdrawing group, which activates the adjacent double bond for various chemical transformations. mdpi.comencyclopedia.pub This reactivity has been harnessed in a variety of reactions, including cycloadditions, hydroarylations, and defluorinative functionalizations, allowing for the construction of diverse molecular architectures. mdpi.comrsc.orgresearchgate.net For example, it can be used to create polymers with enhanced thermal and chemical stability. cymitquimica.com The ability to introduce a trifluoromethylated quaternary center is of particular interest in medicinal chemistry and materials science. mdpi.comencyclopedia.pubresearchgate.net

However, the bulky and electron-withdrawing nature of the trifluoromethyl group also presents challenges, such as hindering homopolymerization. mdpi.comnih.gov Despite this, its copolymerization with other monomers, like styrene, has been successfully achieved, leading to the development of novel fluorinated polymers with tailored properties. mdpi.comnih.gov

Historical Context and Evolution of Academic Research on this compound

The journey of trifluoromethylation in organic chemistry began in the late 19th and early 20th centuries, with early methods developed by Frédéric Swarts. wikipedia.org However, significant advancements in fluorination techniques and the synthesis of complex fluorinated molecules like this compound occurred in the mid-20th century. numberanalytics.com

Early research into the polymerization of fluorinated styrenes dates back to at least 1949 with the synthesis of α,β,β-trifluoro-styrene. rsc.org The study of α-(trifluoromethyl)styrene itself has seen a surge of interest in recent decades, with a focus on its synthesis and application in organic reactions. Classical methods for its preparation often involved Wittig-type reactions, which had limitations. rsc.org More recently, transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have provided more efficient and versatile routes to α-trifluoromethylstyrene derivatives. rsc.org

A significant area of modern research revolves around the activation of the C-F bond in the trifluoromethyl group of α-(trifluoromethyl)styrene. rsc.orgrsc.org This has led to the development of novel defluorinative functionalization reactions, including anionic S_N2'-type substitutions, transition-metal-catalyzed reactions, and photocatalytic radical couplings. rsc.orgrsc.org These methods allow for the selective formation of new bonds by breaking a C-F bond, opening up new avenues for creating structurally diverse fluorinated compounds. rsc.org Research also continues to explore its use in polymerization, with controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP) being employed to create copolymers with controlled compositions and properties. mdpi.comnih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₉H₇F₃ cymitquimica.com
Molar Mass 172.15 g/mol nih.gov
Appearance Colorless to pale yellow liquid cymitquimica.com
Density 1.167 g/mL sigmaaldrich.com
Boiling Point 64.5 °C at 40 mm Hg chemicalbook.com
Flash Point 148-148.5 °F sigmaaldrich.com
Refractive Index n20/D 1.465 chemicalbook.com
InChI Key RQXPGOCXZHCXDG-UHFFFAOYSA-N sigmaaldrich.com
CAS Number 384-64-5 cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3 B3024352 alpha-(Trifluoromethyl)styrene CAS No. 384-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-trifluoroprop-1-en-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3/c1-7(9(10,11)12)8-5-3-2-4-6-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXPGOCXZHCXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384-64-5
Record name alpha-(Trifluoromethyl)styrene
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Synthetic Methodologies for Alpha Trifluoromethyl Styrene and Its Derivatives

Direct Synthesis Strategies for the alpha-(Trifluoromethyl)styrene Monomer

The most direct routes to α-(trifluoromethyl)styrene often involve the olefination of aryl trifluoromethyl ketones. These methods transform the carbonyl group of a ketone into the double bond of the styrene (B11656).

One primary strategy is the Wittig reaction , which utilizes phosphonium (B103445) ylides to convert ketones into alkenes. Another common approach is the Peterson olefination . nih.gov More recently, alternative methods have been developed to circumvent some of the limitations of classical olefination reactions. For example, a convenient method involves the reaction of aryl Grignard reagents with 2,3-dibromo-1,1,1-trifluoropropane, followed by dehydrobromination.

Another notable direct synthesis involves the palladium-catalyzed cross-coupling of 2-bromo-3,3,3-trifluoropropene (BTP) with arylmagnesium bromides, a method that has also been explored with nickel catalysis. acs.org

Trifluoromethylation Reactions for Styrenic Systems

Instead of building the entire molecule, α-(trifluoromethyl)styrene derivatives can be synthesized by introducing a trifluoromethyl (CF₃) group directly onto a styrene backbone. This is a powerful strategy that leverages the reactivity of the styrenic double bond.

A prominent method is the copper-catalyzed trifluoromethylation of styrene derivatives. rsc.org This approach often uses sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois's reagent, as the source of the trifluoromethyl radical. rsc.orgbeilstein-journals.org The reaction is typically initiated by an oxidizing agent like tert-butyl hydroperoxide (TBHP) or di-tert-butyl peroxide. rsc.orgbeilstein-journals.org Mechanistic studies suggest the reaction proceeds through a radical pathway, offering a straightforward route to these compounds with excellent stereoselectivity for certain substrates. rsc.org

Visible-light photoredox catalysis has emerged as a mild and efficient alternative for these transformations. mdpi.comtue.nl These reactions can use either CF₃SO₂Na or trifluoromethyl iodide (CF₃I) as the trifluoromethyl source in the presence of a photocatalyst, such as fac-Ir(ppy)₃ or an acridinium (B8443388) salt, which becomes activated upon irradiation with visible light (e.g., blue LEDs). mdpi.comtue.nl The choice of base and solvent system is critical for achieving high yields, as demonstrated in the optimization studies for the photocatalytic trifluoromethylation of styrene with CF₃I. tue.nl

Table 1: Optimization of Photocatalytic Trifluoromethylation of Styrene tue.nl

EntryBaseSolventYield (%)
1DBUCH₃CNTrace
2TMEDACH₃CNTrace
3DBUDMFTrace
4K₂CO₃DMF3
5CsOAcDMF75 (isolated)

Precursor-Based Synthesis Routes to this compound Analogues

This category involves the use of highly reactive, trifluoromethyl-containing precursors that are coupled with aromatic partners to generate the final styrene structure.

Utilizing Trifluoroisopropenylzinc Reagents

The trifluoroisopropenylzinc reagent serves as a synthetic equivalent for the α-(trifluoromethyl)ethenyl carbanion. acs.org This organozinc compound is prepared and then used in cross-coupling reactions. It can be effectively coupled with various aryl halides in the presence of a palladium catalyst to produce a range of α-(trifluoromethyl)styrene derivatives. nih.govacs.org This method is valuable for its reliability in forming the carbon-carbon bond between the aromatic ring and the trifluoromethyl-vinyl group.

Palladium-Catalyzed Coupling Approaches

Palladium catalysis is a cornerstone for synthesizing α-(trifluoromethyl)styrene analogues, offering diverse and powerful bond-forming strategies. rsc.org

A widely used method is the cross-coupling of an aryl-containing substrate with a trifluoromethyl-alkene precursor. One such precursor is 2-bromo-3,3,3-trifluoropropene (BTP). Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, facilitate the coupling of BTP with arylboronic acids (Suzuki coupling) or aryl Grignard reagents (Kumada coupling). acs.orgacs.org

More advanced palladium-catalyzed methods involve C-H bond functionalization. researchgate.net This approach avoids the need to pre-functionalize the aromatic substrate (e.g., as a Grignard or boronic acid reagent). Instead, a directing group on the aromatic substrate guides the palladium catalyst to activate a specific C-H bond, which then reacts with BTP to form the desired product. This provides an efficient and atom-economical pathway to α-(trifluoromethyl)styrene derivatives. researchgate.net Another innovative palladium-catalyzed route involves the difluoroolefination of trifluoromethyl-substituted benzyl (B1604629) tosylates, which proceeds through oxidative addition of the catalyst into a C(sp³)–O bond followed by β-fluoride elimination. rsc.org

Table 2: Selected Palladium-Catalyzed Coupling Reactions

Aryl SourceCF₃-Alkene SourceCatalyst System (Example)Reaction TypeReference
Aryl Grignard Reagent2-Bromo-3,3,3-trifluoropropenePd(OAc)₂ / LigandKumada Coupling acs.org
Aryl HalideTrifluoroisopropenylzinc ReagentPd(PPh₃)₄Negishi Coupling acs.org
Aryl Substrate with Directing Group2-Bromo-3,3,3-trifluoropropenePd(OAc)₂ / AgOAcDirected C-H Functionalization researchgate.net
CF₃-Benzyl Tosylate(Internal)PdI₂ / DPPPDifluoroolefination rsc.org

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of more complex α-(trifluoromethyl)styrene derivatives is a significant challenge. This is particularly important when new stereocenters are formed adjacent to the trifluoromethyl-substituted carbon.

A successful example of stereocontrol is the Reformatsky-type reaction for producing α-trifluoromethyl-β-amino acid derivatives. rsc.org In this method, the zinc enolate of a 2-bromo-3,3,3-trifluoropropanoic imide reacts with various imines. The presence of zinc bromide as a Lewis acid promotes the reaction to proceed in a highly anti-selective manner, yielding the corresponding α-trifluoromethyl-β-amino acid derivatives with excellent diastereoselectivity. rsc.org

In reactions involving trifluoromethylation of substituted styrenes, such as β-methyl styrene, mixtures of E and Z isomers can be formed. tue.nl The stereochemical outcome often depends on the specific reaction conditions and the substitution pattern of the starting alkene. Achieving high stereoselectivity in these cases remains an active area of research.

Reactivity and Mechanistic Investigations of Alpha Trifluoromethyl Styrenes

Carbon-Fluorine Bond Activation and Defluorinative Functionalization

A significant area of research has focused on the activation of the C-F bond within the CF3 group of α-(trifluoromethyl)styrenes. rsc.orgnih.gov This reactivity allows for the synthesis of gem-difluoroalkenes and other valuable fluorinated compounds through several distinct mechanistic pathways. ccspublishing.org.cnresearchgate.net These transformations are often referred to as defluorinative functionalizations, as they involve the cleavage of one or more C-F bonds. ccspublishing.org.cnmdpi.com

Anionic SN2'-type Substitutions

The reaction of α-(trifluoromethyl)styrene with nucleophiles can proceed via an anionic SN2'-type (substitution, nucleophilic, bimolecular, with allylic rearrangement) pathway. This mechanism involves the addition of a nucleophile to the β-carbon of the styrene (B11656), followed by the elimination of a fluoride (B91410) ion from the trifluoromethyl group. This addition-elimination sequence is a key side reaction that hinders anionic polymerization of the monomer. ibm.com

Under controlled reductive conditions, this reactivity can be harnessed for synthetic purposes. For instance, the reaction with various alcohols in the presence of a reducing agent can lead to the formation of the corresponding alkoxy-substituted gem-difluoroalkenes. researchgate.net

Table 1: Anionic SN2'-type Defluorinative Alkoxylation of α-(Trifluoromethyl)styrene researchgate.net

Nucleophile (Alcohol) Product
Methanol 1,1-difluoro-2-methoxy-2-phenylethene
Ethanol 1,1-difluoro-2-ethoxy-2-phenylethene
Butanol 2-butoxy-1,1-difluoro-2-phenylethene

Cationic SN1'-type Substitutions

In the presence of strong Brønsted or Lewis acids, α-(trifluoromethyl)styrenes can undergo reactions consistent with a cationic SN1'-type mechanism. This pathway is initiated by the protonation of the double bond, which generates a stabilized benzylic carbocation bearing the trifluoromethyl group. rsc.orgnih.govresearchgate.net This reactive intermediate can then be trapped by nucleophiles.

A combination of triflic acid and hexafluoroisopropanol has been shown to effectively promote the hydroarylation of α-(trifluoromethyl)styrenes, leading to the formation of trifluoromethylated all-carbon quaternary centers. researchgate.net This method allows for the direct coupling of the styrene derivative with various arenes. researchgate.net

Ipso-Substitution Pathways

Ipso-substitution represents a defluorinative functionalization pathway where a nucleophile attacks the carbon atom of the double bond that is attached to the trifluoromethyl group, leading to the formation of gem-difluoroalkenes. rsc.orgnih.govccspublishing.org.cnresearchgate.net This pathway has been explored for the formation of new carbon-carbon and carbon-heteroatom bonds.

For example, a transition-metal-free, fluoride-catalyzed arylation has been developed using silicon-protected aryl pronucleophiles. acs.org In this process, a catalytic amount of fluoride triggers the release of an aryl nucleophile, which then engages in an allylic displacement with the α-(trifluoromethyl)styrene to yield geminal difluoroalkenes. acs.org Another example is the ipso-defluorinative amination with 2-pyridone, which proceeds under basic conditions to form N-substituted pyridones. researchgate.net

Transition Metal-Catalyzed Defluorinative Functionalization

Transition metal catalysis provides a powerful and versatile platform for the defluorinative functionalization of α-(trifluoromethyl)styrenes. rsc.orgnih.gov Various metals, including nickel, iron, and copper, have been employed to catalyze a range of transformations that typically result in the formation of difluoro- or monofluoroalkenes. acs.orgbeilstein-journals.orgnih.gov

Nickel catalysts have been particularly effective in promoting the coupling of α-(trifluoromethyl)styrenes with alkynes to synthesize difluoro-1,4-dienes through a process involving β-fluorine elimination from a key organometallic intermediate. acs.org These reactions often proceed with high regioselectivity. For instance, the nickel-catalyzed hydrosilylation of α-(trifluoromethyl)styrenes can be controlled to produce either anti-Markovnikov or Markovnikov addition products, without C-F bond cleavage, depending on the choice of ligand. nih.gov However, most transition metal-catalyzed reactions of this substrate class lead to C-F bond activation. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Defluorinative Reactions

Catalyst SystemReactant 2Product TypeReference
Ni(cod)2 / PPh3AlkyneDifluoro-1,4-diene acs.org
Fe-based catalystOlefinAlkylated monofluoroalkene nih.gov
Cu catalystCarbazoleC-N coupled product jscimedcentral.com

Photoredox Catalysis in Defluorinative Transformations

Visible-light photoredox catalysis has emerged as a mild and efficient method for initiating the defluorinative functionalization of α-(trifluoromethyl)styrenes. rsc.orgnih.gov This approach relies on the generation of radical species via single-electron transfer (SET) processes, which then react with the styrene derivative. researchgate.netcas.cnrhhz.net

These photocatalytic reactions can achieve a wide range of transformations. For example, the coupling of α-(trifluoromethyl)styrenes with alkylsulfones, initiated by an organic photoredox catalyst, yields structurally diverse gem-difluoroalkenes. researchgate.netcas.cn Similarly, photoredox-catalyzed defluorinative borylation using a borobetaine as a boryl radical precursor provides access to difluoroalkene-aminoboranes. researchgate.netthieme-connect.com The general mechanism often involves the addition of a photochemically generated radical to the β-position of the α-(trifluoromethyl)styrene. rhhz.netnih.gov The resulting α-trifluoromethyl radical intermediate is then reduced by the photocatalyst to a carbanion, which subsequently eliminates a fluoride ion to afford the gem-difluoroalkene product. rhhz.netnih.gov

Table 3: Photoredox-Catalyzed Defluorinative Functionalizations

Radical PrecursorPhotocatalystProduct TypeReference
Alkylsulfone3DPA2FBNgem-Difluoroalkene cas.cn
Borobetaine3DPA2FBNDifluoroalkene-aminoborane researchgate.netthieme-connect.com
α-SilylamineIridium complexAmine-tethered gem-difluoroalkene rhhz.netnih.gov
Glyoxylic acid acetalOrganic dyeMasked γ,γ-difluoroallylic aldehyde bohrium.com

Cycloaddition and Hydroaddition Reactions

While defluorinative reactions are prominent, α-(trifluoromethyl)styrenes also participate in cycloaddition and hydroaddition reactions where the trifluoromethyl group is retained. ccspublishing.org.cn These reactions provide an alternative and important route to complex CF3-containing molecules. ccspublishing.org.cn

Intramolecular 1,3-dipolar cycloadditions of nitrones derived from ortho-substituted α-(trifluoromethyl)styrenes have been shown to produce tricyclic fused isoxazolidines. acs.orgnih.gov The steric and electronic influence of the trifluoromethyl group plays a crucial role in directing the regioselectivity of the cycloaddition, favoring the formation of fused products over the bridged derivatives typically seen with non-fluorinated analogues. acs.orgnih.gov Another example is the [3+2] cycloaddition with 2,2,2-trifluorodiazoethane (B1242873), catalyzed by triethylamine (B128534), which yields 3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazoles. researchgate.net

Hydroaddition reactions, including hydroamination and hydrosilylation, have also been developed. The hydroamination of α-(trifluoromethyl)styrenes with various nitrogen nucleophiles, such as 2-nitroimino-imidazolidine, can be achieved using DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) as a catalyst at room temperature, affording β-trifluoromethyl-β-arylethyl amines. mdpi.comnih.gov This reaction proceeds in an anti-Markovnikov manner. researchgate.net

Transition Metal-Catalyzed Cycloadditions

Transition metal-catalyzed cycloaddition reactions involving α-(trifluoromethyl)styrenes have emerged as a powerful strategy for synthesizing cycloalkanes and cycloalkenes that contain trifluoromethyl groups. nih.govrsc.org These reactions leverage the distinct reactivity of the fluorinated alkene. For instance, palladium catalysis has been employed in cycloaddition processes with α-(trifluoromethyl)styrenes. nih.gov

A notable example is the [3+2] cycloaddition reaction between α-(trifluoromethyl)styrenes and 2,2,2-trifluorodiazoethane (CF3CHN2). This reaction proceeds efficiently in the presence of a catalytic amount of triethylamine (Et3N), producing a variety of bis(trifluoromethyl)-substituted 2-pyrazolines in good to excellent yields. researchgate.net The methodology demonstrates a broad substrate scope and tolerates various functional groups. researchgate.net These cycloaddition strategies provide a direct route to valuable CF3-containing heterocyclic structures. researchgate.netccspublishing.org.cn

Intramolecular Dipolar Cycloadditions

Intramolecular 1,3-dipolar cycloadditions have been successfully applied to α-(trifluoromethyl)styrene derivatives, demonstrating the compound's utility as a dipolarophile. acs.orgnih.gov These reactions have been used to create polycyclic fused pyrrolidines and tricyclic fused isoxazolidines, each featuring a quaternary carbon center bearing a trifluoromethyl group. acs.orgresearchgate.net

In one key study, the intramolecular 1,3-dipolar cycloaddition of nitrones derived from ortho-substituted 1,1,1-trifluoromethylstyrenes was investigated. acs.orgnih.gov The reaction yielded tricyclic fused isoxazolidines as the primary products. acs.orgnih.gov This outcome is in stark contrast to analogous reactions with non-fluorinated styrenes, which typically yield bridged derivatives. acs.orgnih.gov The observed shift in regioselectivity is attributed to the significant steric and electronic influence of the trifluoromethyl group, which favors the fused product pathway. acs.orgnih.gov This work represented the first use of trifluoromethylstyrenes as dipolarophiles in an intramolecular 1,3-dipolar cycloaddition. acs.orgnih.gov

Similarly, the intramolecular cycloaddition of azomethine ylides with α-(trifluoromethyl)styrenes as dipolarophiles has been used to synthesize polycyclic fluorinated tertiary amines. researchgate.net This method stereoselectively produces tri- and tetracyclic fused pyrrolidines that contain a CF3-substituted quaternary center. researchgate.net

Hydroarylation Processes to Access Trifluoromethylated Quaternary Carbon Centers

The construction of trifluoromethylated all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. escholarship.org Hydroarylation of α-(trifluoromethyl)styrenes has recently been developed as an effective method to address this challenge. researchgate.net While catalytic hydroarylation of alkenes is a well-known alternative to traditional Friedel-Crafts reactions, its application to create quaternary carbons from 1,1-disubstituted alkenes like α-(trifluoromethyl)styrene has been limited. escholarship.org

A successful approach involves a promoter system using triflic acid and hexafluoroisopropanol (HFIP), which enables the direct hydroarylation of α-(trifluoromethyl)styrenes. researchgate.netacs.org This method facilitates the formation of a trifluoromethyl benzylic carbocation, which is then trapped by arene nucleophiles. researchgate.net The reaction works for a range of electron-rich arenes and has been demonstrated on a gram scale, highlighting its synthetic utility. researchgate.net Another strategy employs a nickel(II)-bisoxazoline complex as a catalyst for the asymmetric Friedel-Crafts alkylation of indoles with β-CF3-β-disubstituted nitroalkenes, affording products with trifluoromethylated all-carbon quaternary stereocenters in high yields and excellent enantioselectivities. researchgate.net These methods significantly expand the scope of hydroarylation and provide direct access to valuable trifluoromethylated diarylalkanes. researchgate.net

Ligand-Controlled Regiodivergent Hydrosilylation

Hydrosilylation of α-(trifluoromethyl)styrenes presents a route to fluoroalkyl-substituted silanes, but controlling the regioselectivity (i.e., Markovnikov vs. anti-Markovnikov addition) is crucial. researchgate.net Nickel(0)-catalyzed regiodivergent hydrosilylation of α-(fluoroalkyl)styrenes has been developed, offering an atom-economical synthesis of two distinct types of fluoroalkyl-substituted silanes without defluorination. researchgate.net

The regioselectivity of this transformation is controlled by the choice of phosphine (B1218219) ligand. researchgate.net The use of a monodentate phosphine ligand, such as triphenylphosphine (B44618) (PPh3), leads to the formation of anti-Markovnikov products (β-fluoroalkyl substituted silanes). researchgate.net Conversely, employing a bidentate phosphine ligand like rac-BINAP promotes the formation of the more sterically hindered Markovnikov products (α-fluoroalkyl substituted silanes), which contain a tetrasubstituted carbon center. researchgate.net This protocol is notable for its use of readily available starting materials and catalysts, broad substrate scope, and excellent regioselectivity. researchgate.net Mechanistic studies indicate that the ligand structure controls the regioselectivity through a α-CF3 nickel intermediate. researchgate.net

Table 1: Ligand Effect on Ni-Catalyzed Hydrosilylation of α-(Trifluoromethyl)styrene Reaction Conditions: α-(Trifluoromethyl)styrene (0.2 mmol), silane (B1218182) (0.4 mmol), Ni(cod)2 (5 mol%), ligand (5 mol%), in toluene (B28343) (2.0 mL) at 30 °C for 24 h. Data sourced from researchgate.net.

Entry Ligand Product Type Regioselectivity (L:B) Yield
1 PPh3 anti-Markovnikov (β-silyl) >99:1 93%

Nucleophilic and Radical Reactivity Studies

Hydroamination and Defluoroamination Competitions

The reaction of α-(trifluoromethyl)styrenes with nucleophiles can lead to competing reaction pathways, namely hydroamination (simple addition) and defluoroamination (addition followed by β-fluorine elimination). asu.eduresearchgate.net The outcome is highly dependent on the reaction conditions, particularly the basicity of the catalyst used. asu.edu

A computational (DFT) analysis of the reaction between α-(trifluoromethyl)styrenes and 2-pyridones revealed that the basicity of the organobase is the critical factor determining whether the intermediate β-fluorocarbanion undergoes protonation (leading to the hydroamination product) or β-fluorine elimination (leading to the defluoroamination product). asu.edu The pKaH values of the organobases serve as a reliable quantitative indicator for predicting the major reaction pathway. asu.eduresearchgate.net For example, using DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) as a base favors the hydroamination of α-(trifluoromethyl)styrenes with various nitroimino-imidazolidine derivatives. researchgate.netresearchgate.net This controlled reactivity allows for the selective synthesis of either β-trifluoromethyl-β-arylethyl compounds or gem-difluoroalkene structures. asu.eduresearchgate.net

Table 2: Influence of Base pKaH on Reaction Outcome Data based on findings reported in researchgate.net.

Base pKaH Range Predominant Reaction Product Type
Weaker Bases <12.85 No reaction N/A
Moderate Bases 12.85 - 15.15 Hydroamination β-Trifluoromethyl-β-arylethyl analogues

Visible-Light-Driven Sulfonation Reactions

Visible-light-driven reactions offer a green and sustainable approach to chemical transformations. uni-regensburg.de A visible-light-induced sulfonation of α-(trifluoromethyl)styrenes with sodium sulfinates has been developed to synthesize α-trifluoromethyl-β-sulfonyl tertiary alcohols. acs.orgnih.gov This process is notable for proceeding under mild conditions and exhibiting excellent functional group compatibility and chemoselectivity. acs.org

The reaction mechanism is proposed to involve a charge-transfer complex formed between oxygen and the sodium sulfinate, which is activated by visible light. acs.orgnih.gov This method avoids the need for external photosensitizers or metal catalysts. The protocol has a broad substrate scope, accommodating various substituents on both the styrene and the sulfinate, and is scalable. acs.org The resulting densely functionalized CF3-substituted tertiary alcohols are of interest in medicinal chemistry. acs.orgbohrium.com

Table 3: Substrate Scope for Visible-Light-Driven Sulfonation Reaction Conditions: α-(Trifluoromethyl)styrene derivative (0.2 mmol), sodium sulfinate (0.4 mmol), in DMSO (2 mL) under an O2 balloon, irradiated with a blue LED for 12 h. Data sourced from acs.org.

α-(Trifluoromethyl)styrene Derivative (Aryl group) Sodium Sulfinate (R in RSO2Na) Yield of α-trifluoromethyl-β-sulfonyl tertiary alcohol
Phenyl p-Tolyl 95%
4-Fluorophenyl p-Tolyl 93%
4-Chlorophenyl Phenyl 91%
4-Bromophenyl 4-Methoxyphenyl 89%
2-Naphthyl p-Tolyl 85%

Fluoride-Catalyzed Arylation and Geminal Difluoroalkene Formation

Influence of Substituents on Reaction Pathways and Selectivity

The outcome and efficiency of reactions involving α-(trifluoromethyl)styrenes are significantly influenced by the nature and position of substituents on the aromatic ring and by the inherent properties of the trifluoromethyl group itself. mdpi.commasterorganicchemistry.com The electron-withdrawing nature of the α-trifluoromethyl group hinders homopolymerization and can retard the rate of radical copolymerization with monomers like styrene. mdpi.com

In electrophilic aromatic substitution, a trifluoromethyl group is strongly deactivating, meaning it decreases the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com This deactivating effect stems from its powerful electron-withdrawing inductive effect. masterorganicchemistry.com When substituents are present on the phenyl ring of the styrene, they can further modulate the reactivity of the alkene. Electron-donating groups can increase the electron density of the aromatic ring and the double bond, potentially accelerating reactions with electrophiles, while electron-withdrawing groups have the opposite effect. mdpi.com

In catalyzed reactions, substituents can exert profound steric and electronic effects that dictate selectivity. For instance, in rhodium-catalyzed cyclopropanation reactions, the enantioselectivity was observed to increase with the steric bulk of the alkyl group on the diazo compound. nih.gov Similarly, in frustrated Lewis pair-mediated Csp³-Csp coupling reactions with terminal alkynes, substituents on the alkyne's phenyl ring altered the energy barrier for the reaction pathways, thereby influencing selectivity. scispace.com Computational studies have also been employed to understand how substituents and ligands influence reaction pathways and selectivity in transition metal-catalyzed processes, confirming that these factors are crucial in determining the reaction outcome. bohrium.com

Polymerization of Alpha Trifluoromethyl Styrene and Its Derivatives

Homopolymerization Challenges and Limitations

Attempts to homopolymerize TFMST through radical or anionic methods have been largely unsuccessful. ibm.comacs.org This reluctance to form a homopolymer is a result of a combination of steric and electronic factors, as well as thermodynamic limitations related to its ceiling temperature. acs.org

The primary obstacles to the homopolymerization of TFMST are the steric and electronic effects imparted by the α-trifluoromethyl (-CF3) group.

Steric Hindrance: The trifluoromethyl group is sterically demanding, with a size comparable to an ethyl group. researchgate.net This bulkiness creates significant steric repulsion, hindering the approach of a monomer molecule to the active center of a growing polymer chain. This steric strain makes the propagation step of homopolymerization extremely difficult. acs.org

Electronic Effects: The -CF3 group is strongly electron-withdrawing. cymitquimica.comscbt.com This effect makes the vinyl group of TFMST highly electron-poor (electrophilic). While this high electrophilicity, reflected in its positive 'e' value, might suggest reactivity towards certain polymerization methods, it does not overcome the severe steric hindrance during homopolymerization. ibm.comacs.org In radical polymerization, despite the monomer readily adding to initiator radicals, the subsequent addition of another bulky TFMST monomer to the sterically hindered TFMST-terminated radical is suppressed. acs.org

Polymerization is a reversible process, and for a given monomer concentration, there exists a temperature known as the ceiling temperature (Tc), above which depolymerization is thermodynamically favored over polymerization. wikipedia.org For a polymer to be stable, it must be kept below its ceiling temperature.

Alpha-(Trifluoromethyl)styrene is presumed to have a very low ceiling temperature. acs.org The significant steric strain in the hypothetical poly(this compound) chain would make the polymerization process less exothermic (a smaller negative change in enthalpy, ΔH). This, in turn, leads to a lower Tc. This behavior is analogous to that of α-methylstyrene, which also has a low ceiling temperature (around 66°C) due to the steric hindrance caused by the phenyl and methyl groups on the same carbon, which destabilizes the polymer relative to the monomer. wikipedia.orgresearchgate.net Consequently, even if some polymerization of TFMST were to occur, the resulting polymer would be unstable and readily depolymerize back to the monomer under typical polymerization conditions. acs.orgwikipedia.org

Steric and Electronic Effects of the alpha-Trifluoromethyl Group

Copolymerization Strategies and Kinetics

Given that TFMST does not homopolymerize, copolymerization with other monomers is the primary strategy to incorporate trifluoromethyl groups into a polymer backbone. nih.govrsc.org This approach allows for the synthesis of partially fluorinated polymers with modified thermal and surface properties. nih.gov

The reactivity of monomers in radical copolymerization can be described by the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer due to resonance stabilization and 'e' represents the polarity of the vinyl group. For this compound, these values have been determined, as shown in the table below. The high 'e' value confirms the electron-deficient nature of the double bond due to the -CF3 group. ibm.comacs.org

Table 1: Alfrey-Price Q and e Values for α-(Trifluoromethyl)styrene

Monomer Q Value e Value Source(s)

The behavior of two monomers in a copolymerization is quantified by their monomer reactivity ratios (r1 and r2). For the copolymerization of TFMST (M1) with styrene (B11656) (M2), the reactivity ratios have been determined through kinetic studies. rsc.org

Table 2: Monomer Reactivity Ratios for the Radical Copolymerization of α-(Trifluoromethyl)styrene (r1) and Styrene (r2)

Temperature r1 (TFMST) r2 (ST) Source(s)
60 °C 0.00 0.60 rsc.org

The reactivity ratio r1 = 0 indicates that the TFMST radical does not add to a TFMST monomer, confirming the inability of TFMST to self-propagate (homopolymerize). rsc.org The r2 value of ~0.6 indicates that the styrene radical prefers to add to a styrene monomer over a TFMST monomer, but the cross-propagation reaction (styrene radical adding to TFMST monomer) does occur, allowing for the incorporation of TFMST into the polymer chain. rsc.org

Kinetic studies of the radical copolymerization of TFMST with styrene, conducted by researchers such as Ueda and Ito, as well as Walkowiak-Kulikowska et al., were instrumental in determining the monomer reactivity ratios. rsc.org These studies, where monomer conversions were kept low (typically below 20%) to ensure accuracy, confirmed that TFMST does not undergo self-propagation. rsc.org The fluorinated aromatic monomer was also observed to retard the polymerization rate of styrene. rsc.org These kinetic analyses provide fundamental insights into the copolymerization behavior, demonstrating that while TFMST is reluctant to polymerize on its own, it can be effectively integrated into polymer structures through copolymerization with a more reactive comonomer.

Monomer Reactivity Ratios (Q, e Values)

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods have been explored to overcome the challenges associated with the radical polymerization of TFMST. These techniques offer the potential to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity.

Nitroxide-mediated polymerization (NMP) has been successfully applied to the copolymerization of TFMST with styrene (ST). nih.gov This method allows for the synthesis of partially fluorinated polymers containing trifluoromethyl groups in the main chain. nih.govcitedrive.com The content of TFMST in the resulting copolymer can be controlled by adjusting the initial monomer feed ratio, typically ranging from 10% to 40%. nih.gov The use of NMP provides a pathway to produce a variety of TFMST-styrene copolymers with tunable compositions and properties. nih.gov

Key Findings from NMP of TFMST-ST Copolymers:

Property Observation
TFMST Content Controllable between 10% and 40% by varying monomer ratio. nih.gov
Structural Variation Polymerization of TFMST and substituted styrenes allows for increased structural diversity. nih.gov

| Polymer Properties | Thermal stability, as well as water and oil repellency, can be tuned by altering composition and substituents. nih.gov |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been investigated for the polymerization of styrenic monomers. nih.govsigmaaldrich.comresearchgate.net While specific studies focusing solely on the ATRP of TFMST are limited, the principles of ATRP suggest its potential applicability, particularly in copolymerization systems. ATRP utilizes a transition metal catalyst, commonly a copper complex, to reversibly activate and deactivate propagating radical chains, enabling control over the polymerization process. nih.govsigmaaldrich.com The polymerization of substituted styrenes via surface-initiated ATRP has demonstrated that electron-withdrawing groups can lead to high growth rates. nih.gov Given the strong electron-withdrawing nature of the trifluoromethyl group, ATRP could be a viable method for incorporating TFMST into copolymers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization. wikipedia.orgsigmaaldrich.com This technique is known for its tolerance to a wide range of functional groups and monomers. wikipedia.orgnih.gov Although TFMST does not undergo radical homopolymerization, RAFT has been successfully used in the copolymerization of TFMST with various fluoroolefins. rsc.org Recent research has also focused on developing more reactive xanthates, a type of RAFT agent, by incorporating trifluoromethyl groups, which have shown to be effective for the polymerization of styrene. mdpi.com This suggests that appropriately designed RAFT agents could be effective for controlling the copolymerization of TFMST.

Atom Transfer Radical Polymerization (ATRP)

Anionic Polymerization Approaches

Anionic polymerization presents another route for the polymerization of TFMST, driven by the electron-deficient nature of the monomer. acs.orgrsc.org However, this method is not without its significant challenges.

Despite the high electrophilicity of the TFMST double bond, its anionic polymerization is plagued by side reactions that hinder the formation of high molecular weight polymers. ibm.comacs.org The primary challenge arises from addition-elimination sequences (SN2') when nucleophilic initiators are used. ibm.com These initiators, instead of solely initiating polymerization at the β-carbon, can also lead to undesired side reactions. ibm.com Attempts to polymerize TFMST anionically at low temperatures (-78 °C) have generally failed to produce significant amounts of polymer. ibm.comacs.org The reaction of TFMST with various anionic initiators has been studied in detail, revealing the complex pathways that compete with polymerization. acs.org

Attempted Anionic Polymerization of TFMST at -78 °C:

Initiator (mol %) THF/TFMST (mL/mL) Time (day) Initiation Mode
KO-t-Bu/ 18-crown-6 (B118740) (2.0) 2 5 Mixed at room temperature and cooled to -78 °C
KO-t-Bu/18-crown-6 (2.0) 0 4 Mixed at -78 °C
PhMgBr (2.2) 2 3.6 Mixed at -78 °C
PhMgBr (2.4) 0 5 Mixed at room temperature and cooled to -78 °C
EtMgBr (5.0) 0 6 Mixed at room temperature and cooled to -78 °C
n-BuLi (1.5) 1 3 Mixed at -78 °C
n-BuLi (5.0) 0 7 Mixed at -78 °C

Data sourced from Ito et al. acs.org

Microstructure Analysis of this compound-Based Polymers

The characterization of polymers derived from TFMST is crucial for understanding their structure-property relationships. Spectroscopic techniques are instrumental in elucidating the microstructure of these materials.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is a primary tool for characterizing poly(TFMST-co-styrene) copolymers. rsc.orgmountainscholar.org These analyses confirm the successful incorporation of TFMST units into the polymer backbone and allow for the quantitative determination of the copolymer composition. rsc.org For instance, in copolymers of α-(difluoromethyl)styrene (DFMST) and styrene, NMR spectroscopy was used to determine the molar percentages of each comonomer in the final polymer. rsc.org Similar detailed microstructural analysis using various 2D-NMR techniques has been applied to other fluorinated copolymers to understand monomer sequences. researchgate.net

Structure-Property Relationships in this compound Polymers

The incorporation of the trifluoromethyl (-CF3) group into the styrene monomer unit at the alpha position has profound effects on the properties of the resulting polymers. The unique characteristics of the C-F bond and the bulkiness of the -CF3 group lead to significant alterations in the polymer's thermal stability, glass transition temperature, and chemical resistance compared to conventional polystyrene. These structure-property relationships are critical for the development of advanced materials for specialized applications.

Influence of Trifluoromethyl Substitution on Polymer Thermal Stability

The introduction of trifluoromethyl groups into polymers generally enhances their thermal stability. This improvement is primarily attributed to the high dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. alfa-chemistry.comrsc.org The C-F bond's strength makes the polymer more resistant to thermal degradation. alfa-chemistry.com

Research into fluorinated polymers demonstrates that the presence of -CF3 groups contributes to higher decomposition temperatures. For instance, fluorinated polytriphenylamine derivatives with trifluoromethyl groups exhibit high thermal stability, with degradation temperatures (at 5% weight loss) of 335 °C and 338 °C. mdpi.com Similarly, fluorinated polystyrenes (CF3-PSt) show markedly better thermal stability, with a 10% weight loss occurring at temperatures between 356–376 °C. researchgate.net Studies on copolymers also indicate that the inclusion of trifluoromethylated monomers enhances thermal performance. Copolymers of 2-(trifluoromethyl)styrene (B1350635) (2TFMS) with methyl methacrylate (B99206) (MMA) and 2,5-bis(trifluoromethyl)styrene (25BTFMS) with trifluoroethyl methacrylate (TFEMA) are reported to be thermally stable. researchgate.net

The thermal stability of these polymers is often evaluated using thermogravimetric analysis (TGA), which measures weight loss as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., Td5% or Td10%) is a common metric for comparing thermal stability.

Table 1: Thermal Decomposition Temperatures of Various Fluorinated Polymers
PolymerDecomposition Temperature (°C)Measurement Condition
CF3-Polystyrenes (CF3-PSt)356–37610% weight loss
Polymer from a CF3-styrene derivative35910% weight loss
Polytriphenylamine-CF3 (PTPACF)3355% weight loss
Polytriphenylamine-2CF3 (PTPA2CF)3385% weight loss
n-C4F9-substituted polystyrene29610% weight loss

Impact on Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. protolabs.comspecialchem.com The substitution of a trifluoromethyl group on the styrene monomer has a significant impact on the Tg of the resulting polymer, largely due to steric effects and changes in chain mobility. researchgate.netspecialchem.com

The position of the -CF3 group on the phenyl ring is a crucial determinant of the polymer's Tg. When the bulky -CF3 group is substituted at the ortho position of polystyrene, it causes considerable steric hindrance that restricts the segmental mobility of the polymer main chain. researchgate.net This reduction in mobility leads to a substantial increase in the glass transition temperature. Research has shown that poly(2-(trifluoromethyl)styrene) has a Tg of 175 °C, which is significantly higher than that of polystyrene (approx. 100 °C) and its meta- (63 °C) and para-substituted (101 °C) counterparts. researchgate.net This makes ortho-substituted polymers suitable for applications requiring high-temperature performance. researchgate.net

In contrast, copolymers of α-(difluoromethyl)styrene (DFMST) with styrene also show an increase in Tg, with values reaching up to 109 °C, demonstrating that even partial fluorination at the alpha position can enhance this property. rsc.org The insertion of bulky, inflexible side groups is a known method to increase a polymer's Tg by reducing the mobility of the polymer chains. specialchem.comspecialchem.com

Table 2: Glass Transition Temperatures (Tg) of Trifluoromethyl-Substituted Polystyrenes
PolymerGlass Transition Temperature (Tg) (°C)
Poly(2-(trifluoromethyl)styrene)175
Poly(3-(trifluoromethyl)styrene)63
Poly(4-(trifluoromethyl)styrene)101
Polymer from a perfluoroalkyl-styrene derivative149
Poly(α-methyl styrene)177
Polystyrene (for comparison)~100
Poly(DFMST-co-ST) Copolymersup to 109

Enhancements in Chemical Resistance

Fluoropolymers, as a class, are renowned for their exceptional chemical resistance, a property that is largely conferred by the unique nature of the carbon-fluorine bond. alfa-chemistry.commembrane-solutions.com Polymers derived from this compound benefit from this characteristic, exhibiting improved resistance to a wide range of chemicals compared to non-fluorinated polystyrene. smolecule.com

The high chemical inertness of fluoropolymers stems from the strength and stability of the C-F bond. alfa-chemistry.comcoleparmer.fr The fluorine atoms effectively form a protective sheath around the carbon-carbon backbone of the polymer. membrane-solutions.com This sheath shields the weaker C-C and C-H bonds from attack by aggressive chemicals, such as acids, bases, solvents, and oils. alfa-chemistry.comportplastics.com The chemical resistance of a polymer is largely determined by the strength of the weakest bond in its structure; in fluoropolymers, the exceptionally stable C-F bond significantly raises this threshold. coleparmer.frportplastics.com

As a general rule, the degree of fluorination correlates with the level of chemical resistance. membrane-solutions.comportplastics.com While partially fluorinated polymers, such as those derived from this compound, may not achieve the extreme inertness of fully fluorinated polymers like Polytetrafluoroethylene (PTFE), they still possess a chemical resistance far superior to that of traditional hydrocarbon polymers. membrane-solutions.comportplastics.com This makes them highly suitable for applications in harsh chemical environments, including chemical processing equipment, electronics, and protective coatings. alfa-chemistry.comsmolecule.com

Advanced Materials Applications of Alpha Trifluoromethyl Styrene Based Polymers

Optoelectronic Materials Development

The introduction of trifluoromethyl groups into polymer structures is a widely used strategy for enhancing material properties for optoelectronic applications. researchgate.netresearchgate.net Polymers containing -CF3 substituents, such as those derived from α-TFMS, often exhibit a desirable combination of thermal stability, solubility, processability, and excellent optical and electrical properties. researchgate.net These characteristics make them suitable for use as low-dielectric materials and in various optical devices. researchgate.netresearchgate.net

For instance, polyimides synthesized with monomers containing trifluoromethyl groups have demonstrated high light transmittance and a low dielectric constant, which are crucial for next-generation optoelectronic and microelectronic applications. researchgate.net The incorporation of the bulky -CF3 group can create a hyperbranched structure that, along with the group's strong electron-withdrawing nature, contributes to a very low dielectric constant. researchgate.net Copolymers of 3-(Trifluoromethyl)styrene are also investigated for creating materials with low birefringence, a key property for optical films and lenses. smolecule.com

**5.2. Polymeric Materials for Optical Applications

The unique optical properties of fluorinated polymers, such as low refractive index and low moisture absorption, make them highly desirable for optical applications. acs.org Polymers based on α-TFMS are part of this class of materials, offering potential advantages in various optical components. researchgate.netepa.gov

Research has specifically targeted trifluoromethyl-substituted styrene-based polymers for the development of high-performance polymer optical fibers (POFs). researchgate.netresearchgate.net For graded-index polymer optical fibers (GI-POFs), polymers of 2-trifluoromethyl styrene (B11656) (TFMSt) have been investigated as core materials. researchgate.netresearchgate.net

Copolymers of TFMSt and methyl methacrylate (B99206) have been studied for use as cladding materials. researchgate.netresearchgate.net The combination of these materials is expected to produce fibers with a high glass transition temperature (Tg) exceeding 140 °C and the low-loss properties characteristic of styrene-based fibers. researchgate.netresearchgate.net The low refractive index of such fluorinated polymers is a key attribute for their application in optical fibers. acs.orgresearchgate.net A list of refractive indices for various polymers, including a fluorinated styrene, is provided in the table below for comparison. scribd.comscipoly.com

Table 1: Refractive Index of Various Polymers

Polymer NameRefractive Index (n)
Poly(2-bromo-4-trifluoromethyl styrene)1.5000
Poly(methyl methacrylate)1.4893
Polystyrene1.5916
Poly(vinyl alcohol)1.5000
Poly(tetrafluoroethylene) (PTFE)1.35-1.38

This table presents the refractive index of Poly(2-bromo-4-trifluoromethyl styrene) in comparison to other common polymers. The data is compiled from various sources. scribd.comscipoly.com

Membrane Technologies

Fluorinated polymers are of significant interest in membrane technology for gas separation due to their unique transport properties. borsig.degoogle.comresearchgate.net The incorporation of bulky, fluorine-containing groups like -CF3 can increase the fractional free volume within a polymer matrix, which often leads to higher gas permeability.

Amorphous perfluorinated polymers, such as those in the Teflon AF family, which contain bistrifluoromethyl groups, exhibit exceptionally high gas permeability coefficients, second only to the most permeable known polymer, poly(trimethylsilyl propyne) (PTMSP). For example, Teflon AF 2400, a copolymer of tetrafluoroethylene (B6358150) and 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole, demonstrates high permeability for gases like oxygen and nitrogen. biogeneral.com While specific studies on membranes made purely from poly(alpha-(trifluoromethyl)styrene) are less common, the principles from related fluoropolymers suggest their potential. The introduction of α-TFMS into other polymer backbones could be a strategy to enhance gas transport properties. The table below shows the gas permeability of a commercial acrylonitrile-butadiene-styrene (ABS) copolymer membrane for several gases. conicet.gov.ar

Table 2: Gas Permeability in ABS Copolymer (Lustran® 246) at 35°C

GasPermeability (Barrer)
O₂2.50
N₂0.65
CO₂11.5
CH₄0.90

This table illustrates the gas permeability of an ABS copolymer membrane. conicet.gov.ar 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). This data provides a baseline for comparison when considering modifications with fluorinated monomers like α-TFMS.

Surface Modification and Repellency Properties

The presence of trifluoromethyl groups is well-known to impart low surface energy, leading to hydrophobic and sometimes oleophobic properties. cymitquimica.comacs.org This makes α-TFMS a valuable monomer for creating polymers used in surface modification applications requiring water and oil repellency. cymitquimica.commdpi.com

When α-TFMS is copolymerized with other monomers, such as styrene, the resulting materials exhibit modified surface properties. mdpi.com For example, copolymers of α-TFMS and styrene have been shown to have increased water contact angles compared to polystyrene alone, indicating enhanced hydrophobicity. mdpi.com A study on the nitroxide-mediated copolymerization of α-TFMS with styrene reported a water contact angle of 97° for a copolymer with a 66:34 ratio of styrene to α-TFMS. mdpi.com The oil repellency, measured with dodecane, was 8°. mdpi.com Further modifications, such as introducing pentafluorophenyl groups, can lead to slight improvements in both water and oil repellency. mdpi.com The table below presents water contact angle data for several polymers, illustrating the effect of fluorination on surface hydrophobicity. accudynetest.com

Table 3: Water Contact Angles of Various Polymers

PolymerWater Contact Angle (°)
Poly(hexafluoropropylene)112
Polytetrafluoroethylene (PTFE)109.2
Polypropylene (PP)102.1
Polystyrene (PS)87.4
Poly(vinylidene fluoride) (PVDF)89

This table provides a comparative view of the water contact angles for several polymers, highlighting the high hydrophobicity associated with fluorinated polymers. accudynetest.com

Diversification of Commodity Polymers through Functionalization

Post-polymerization modification of commodity plastics is a key strategy to diversify their properties and expand their applications. researchgate.netrsc.org Introducing functional groups like -CF3 onto the backbones of high-volume polymers such as polystyrene can significantly enhance their performance characteristics. rsc.orgacs.org

One approach is the direct C-H fluoroalkylation of aromatic polymers. researchgate.netrsc.org This method allows for the addition of trifluoromethyl groups onto polymers like polystyrene without altering the molar mass or molecular weight distribution of the original material. researchgate.netrsc.org For example, trifluoromethylated polystyrene has been synthesized with varying degrees of functionalization, leading to changes in thermal properties like the glass transition temperature (Tg). rsc.org A copolymer of styrene and 3-trifluoromethylstyrene was found to have a Tg of 99.6 °C, while a post-polymerization trifluoromethylated polystyrene exhibited a Tg of 107 °C. rsc.org This functionalization can improve thermal stability and introduce the surface property benefits associated with fluorination to widely used commodity polymers. smolecule.comrsc.org

Biological and Biomedical Research Prospects of Alpha Trifluoromethyl Styrene Derivatives

Applications in Drug Design and Discovery

The unique properties conferred by the trifluoromethyl group make α-(trifluoromethyl)styrene derivatives valuable in medicinal chemistry. hovione.com Incorporating a CF3 group can enhance the metabolic stability and bioactivity of drug candidates. nih.gov This has led to their use as precursors and building blocks for a variety of potential therapeutic agents. uchile.clmdpi.com

Research has demonstrated the role of these derivatives in synthesizing fluorinated drug candidates. For instance, they serve as foundational structures for creating complex molecules that can interact with biological targets. One area of exploration has been the synthesis of kinase inhibitors, with derivatives like 4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridine being investigated for this purpose. The strategic placement of the CF3 group can influence how a drug molecule binds to its target receptor, potentially leading to higher potency and selectivity. rsc.org Furthermore, the transformation of α-(trifluoromethyl)styrenes into gem-difluorinated compounds provides electrophilic building blocks that are useful linchpins in drug discovery. rsc.org

Below is a table summarizing examples of α-(trifluoromethyl)styrene applications in the synthesis of bioactive molecules.

Application AreaExample Derivative/TargetResearch Finding
Kinase Inhibitors4-(2-amino-5-(trifluoromethyl)phenyl)-5,6-dihydropyridineServes as a building block for potential kinase inhibitors.
Anti-inflammatory Agents1,2-diarylpyrrolesDerivatives have shown oral activity in anti-inflammatory models. researchgate.net
Calcium Channel BlockersBenzazepin-2-one derivativesTrifluoromethylated analogues of diltiazem (B1670644) have been synthesized to enhance potency.
All-Carbon Quaternary CentersTrifluoromethylated diarylalkanesA method using triflic acid and hexafluoroisopropanol enables the hydroarylation of α-(trifluoromethyl)styrenes to create these complex structures. acs.org

Interaction with Biological Systems (Enzymes, Receptors)

The interaction of α-(trifluoromethyl)styrene derivatives with biological systems is a key area of research, particularly concerning enzymes. The CF3 group can significantly influence a molecule's interaction with enzyme active sites. hovione.com

One notable example is the use of flavin-dependent enzymes to catalyze the enantioselective hydrotrifluoromethylation of styrene (B11656) derivatives. nih.gov This biocatalytic approach allows for the direct and stereoselective incorporation of a CF3 group onto prochiral substrates, generating chiral fluoroalkyl compounds. nih.gov The process utilizes the ground state of the enzyme's flavin cofactor to generate CF3 radicals without needing light, showcasing a novel enzyme-catalyzed reaction. nih.gov

In other research, α-haloacetophenone derivatives, which share structural motifs with functionalized styrenes, have been designed as photocleavable covalent inhibitors of protein tyrosine phosphatases (PTPs). nih.gov The concept relies on the phenyl ring providing hydrophobic interactions within the enzyme's active site, positioning the electrophilic carbon for reaction with the catalytic cysteine residue. nih.gov While not directly α-(trifluoromethyl)styrene, this illustrates a strategy where the styrene backbone is used to target enzyme active sites.

The trifluoromethyl group is also known to influence binding to adrenergic receptors, although specific studies on α-(trifluoromethyl)styrene derivatives are less common. google.com Generally, the electronic properties of the CF3 group can alter the binding affinity and selectivity of a ligand for its receptor. hovione.com

Development of Probes for Biochemical Assays

Chemical probes are essential tools for studying proteins and screening for new drug leads in biomedical research. rug.nl These probes typically require a reactive group that can covalently bind to a target protein. rug.nl While specific examples detailing α-(trifluoromethyl)styrene itself as a probe are not prevalent, its derivatives possess chemical properties that make them suitable for constructing such tools.

The electrophilic nature of functionalized α-(trifluoromethyl)styrene derivatives allows them to react with nucleophilic residues on proteins, such as cysteine. This reactivity is a cornerstone of activity-based probes designed to target specific enzyme families. rug.nl For example, the development of high-throughput biochemical assays to screen for enzyme inhibitors often relies on compounds that can form a stable, often covalent, bond with the enzyme. nih.gov The reactivity of the vinyl group in α-(trifluoromethyl)styrene could be harnessed for this purpose.

The development of modular chemical probes, where different fragments (a ligand, a reactive group, and a reporter tag) are combined, simplifies synthesis. rug.nl The α-(trifluoromethyl)styrene scaffold could serve as a core structure to which various ligands and reporter groups are attached, creating libraries of probes for screening against biological targets like enzymes or receptors. rug.nl

Gene Delivery Systems

Gene therapy requires safe and effective vectors to deliver genetic material into cells. nih.govrsc.org Synthetic polymers are being increasingly studied as non-viral vectors due to their chemical versatility and biocompatibility. nih.gov Research has shown that incorporating fluorine, specifically trifluoromethyl groups, into these polymers can enhance their gene delivery capabilities.

A study focused on the functionalization of polyamidoamine (PAMAM) dendrimers, a type of polymer used in gene delivery, with building blocks containing trifluoromethyl groups. polimi.it These selectively fluorinated conjugates were designed to complex with plasmid DNA for delivery into cells. polimi.it

Key findings from this research include:

Enhanced Efficiency: A conjugate created from a low-generation PAMAM dendrimer and a building block with two trifluoromethyl groups showed significantly improved gene transfection efficiency compared to both the original, undecorated dendrimer and a non-fluorinated version. polimi.it

High Performance: This fluorinated derivative was found to be two orders of magnitude more efficient at gene transfection than the current gold standard, branched polyethylenimine (bPEI). polimi.it

Low Cytotoxicity: The developed fluorinated PAMAM conjugates exhibited negligible cytotoxicity, addressing a major challenge in gene therapy. polimi.it

These results underscore the importance of trifluoromethyl moieties in designing advanced gene delivery systems, improving both efficiency and safety. polimi.it

Applications in Agrochemistry

α-(Trifluoromethyl)styrene and its derivatives are important building blocks in the synthesis of modern agrochemicals, including pesticides and herbicides. uchile.clccspublishing.org.cn The inclusion of the trifluoromethyl group often enhances the biological activity and stability of these compounds, making them more effective for crop protection. nih.gov

The trifluoromethylpyridine (TFMP) fragment, for instance, is a key component in many commercial pesticides and is known to provide potent herbicidal activity. chigroup.sitefrontiersin.org Research has focused on synthesizing new agrochemicals by combining α-(trifluoromethyl)styrene derivatives with other active chemical groups.

One study detailed the synthesis of novel analogues of neonicotinoid insecticides through the reaction of α-(trifluoromethyl)styrenes with 2-nitroimino-imidazolidine. mdpi.com This work demonstrated that α-(trifluoromethyl)styrenes bearing electron-withdrawing groups on the phenyl ring reacted favorably to produce the desired products. mdpi.com Such modifications of existing pesticide structures aim to create new compounds with improved efficacy or different resistance profiles. mdpi.com Substituted indole (B1671886) derivatives, prepared using trifluoromethyl styrene precursors, have also been developed for the control of insect and acarid pests. google.com

The table below provides examples of trifluoromethylated compounds in agrochemistry.

Agrochemical ClassCompound/DerivativeKey Feature/Activity
InsecticidesTrifluoromethyl-containing Neonicotinoid AnaloguesSynthesized from α-(trifluoromethyl)styrenes to create new potential insecticides. mdpi.com
Insecticides/AcaricidesSubstituted IndolesPrepared from trifluoromethyl styrene derivatives for pest control. google.com
HerbicidesTrifluralinA widely used herbicide containing a trifluoromethyl group. nih.gov
FungicidesFluopyramA commercial fungicide containing a trifluoromethylpyridine moiety. frontiersin.org

Computational and Theoretical Studies on Alpha Trifluoromethyl Styrene

Density Functional Theory (DFT) Analysis of Reaction Mechanisms

Density Functional Theory (DFT) has been extensively used to investigate the intricate reaction mechanisms involving alpha-(trifluoromethyl)styrene. These computational analyses provide a molecular-level understanding of reaction pathways, transition states, and intermediates that are often difficult to characterize experimentally.

A significant area of study has been the competitive reactions of β-fluorocarbanions, which are key intermediates formed from the reaction of α-(trifluoromethyl)styrenes. researchgate.netresearchgate.net DFT calculations have been employed to explore the competition between hydroamination and defluoroamination pathways when α-(trifluoromethyl)styrenes react with nucleophiles like 2-pyridones. researchgate.net By computing the Gibbs free energy profiles, researchers can map out the entire reaction pathway, identifying the most plausible mechanism. For instance, in the reaction with 2-pyridones in the presence of an organobase like DBN, DFT analysis elucidates the steps of N-nucleophilic addition and the subsequent competing protonation or β-fluorine elimination. researchgate.net

DFT is also crucial for understanding the mechanisms of cycloaddition reactions. The 1,3-dipolar cycloaddition of a trifluoromethyl thiomethyl azomethine ylide with acrylonitrile (B1666552) was shown through DFT calculations to proceed via a concerted mechanism with a highly dissymmetric transition state. acs.org Similarly, DFT has been used to study the photocatalytic reductive coupling of sulfones with α-(trifluoromethyl)styrenes, analyzing plausible fragmentation pathways of the radical anion intermediates to determine the most favorable route. cas.cn

In the realm of polymerization, DFT calculations have been used to investigate the mechanisms of styrene (B11656) polymerization catalyzed by palladium complexes, providing insights into the insertion steps (1,2- vs. 2,1-insertion) and the stability of intermediates. acs.org Furthermore, computational modeling has been applied to the oxidation of styrene analogs, where DFT helps to model the transition states and potential energy surfaces, explaining the formation of different oxidation products. acs.org

Elucidating Factors Influencing Regioselectivity and Chemoselectivity

Controlling regioselectivity (where on a molecule a reaction occurs) and chemoselectivity (which functional group reacts) is a central goal in organic synthesis. numberanalytics.commasterorganicchemistry.com Computational studies on this compound have been instrumental in identifying the key factors that govern these selectivities.

A prime example is the reaction of α-(trifluoromethyl)styrenes with 2-pyridones, where computational analysis identified the basicity of the organocatalyst as the critical factor steering the reaction toward either protonation (hydroamination) or β-fluorine elimination (defluoroamination). researchgate.netresearchgate.net This allows the pKaH value of the organobase to be used as a predictive tool for the reaction outcome. researchgate.net

Electronic and steric effects are consistently identified as major influencers of selectivity. numberanalytics.com In the copper-catalyzed hydroamination of 1-trifluoromethylalkenes, the electronic properties of the phosphine (B1218219) ligand were found to be crucial; electron-donating groups on the ligand suppressed the undesired β-fluoride elimination, thus enhancing chemoselectivity for the desired α-trifluoromethylamine product. acs.org In other systems, steric hindrance can dictate regioselectivity. numberanalytics.comrsc.org For instance, in the palladium-catalyzed annulation of aryliodoniums, bulky N-aryl groups on the amide substrate were found to favor O-chemoselective cyclization by exerting steric control. acs.org

DFT calculations have also shed light on the regioselectivity of cycloaddition reactions. In the reaction of a nitrone with a trifluoromethyl-substituted allene (B1206475), the presence of both trifluoromethyl and sulphonyl electron-withdrawing groups was found to markedly increase the allene's reactivity and enforce a specific meta-regioselectivity. bohrium.com

Table 1: Factors Influencing Selectivity in Reactions of α-(Trifluoromethyl)styrene Derivatives

Reaction Type Influencing Factor Effect on Selectivity Computational Method
Hydroamination/Defluoroamination Organobase Basicity (pKaH) Controls competition between protonation and β-F elimination. researchgate.netresearchgate.net DFT researchgate.net
Cu-Catalyzed Hydroamination Ligand Electronics Electron-donating phosphine ligands suppress β-F elimination. acs.org Experimental/Mechanistic Inference acs.org
Pd-Catalyzed Annulation Substrate Sterics Bulky N-aryl groups favor O-chemoselectivity over N-chemoselectivity. acs.org Experimental/Mechanistic Inference acs.org
[3+2] Cycloaddition Substituent Electronics Electron-withdrawing groups on the allene control meta-regioselectivity. bohrium.com DFT bohrium.com
Nucleophilic Haloalkylation Halogen Identity (F vs. Cl) Affects the shift from 1,4- to 1,2-addition. researchgate.net DFT researchgate.net

Computational Prediction of Reactivity and Pathways

Beyond explaining observed phenomena, computational chemistry serves a predictive role, guiding experimental design by forecasting reactivity and likely reaction pathways. cam.ac.uk

For α-(trifluoromethyl)styrene systems, a significant predictive achievement is the establishment of a quantitative indicator to control reaction pathways. By demonstrating that the pKaH values of organobases correlate with the outcome of competitive protonation and defluorination, computational studies provide an efficient method to predict and deliberately design reactions. researchgate.netresearchgate.net

Computational analysis of reaction energy barriers is another powerful predictive tool. By calculating the activation energies for different potential pathways, chemists can predict which route is kinetically favored. For example, in the oxidation of styrene, the initial terminal addition of the oxygen atom to the double bond was predicted to have an energy barrier of 7.6 kcal/mol, leading to a specific biradical intermediate. acs.org Intrinsic reaction coordinate (IRC) calculations can then confirm that a calculated transition state correctly connects the reactants and products of a proposed step. acs.org

These predictive capabilities also extend to explaining a lack of reactivity. DFT studies can reveal when a potential reaction is disfavored due to prohibitively high energy barriers for subsequent steps or the formation of overly stable, unreactive intermediates (dormant states). cam.ac.uk

Machine Learning Applications in Fluorine Chemistry for Property Prediction

The intersection of computational chemistry and machine learning (ML) is a rapidly advancing frontier, offering new capabilities for predicting molecular properties and reaction outcomes. arxiv.org In the field of fluorine chemistry, ML models are being trained on large datasets, often generated by DFT calculations, to make rapid and accurate predictions.

One notable application is the prediction of bond dissociation energies (BDEs) for metal-trifluoromethyl compounds. researchgate.net A study constructed a dataset of over 2,200 metal-trifluoromethyl BDEs using DFT. researchgate.net Various ML algorithms were then compared, with the XGBoost algorithm, combined with MACCS and Morgan molecular fingerprints, showing superior performance. researchgate.net The model's predictive accuracy was further enhanced by including chemical descriptors, achieving a high correlation (R² value of 0.951) on the test set and demonstrating excellent generalization to new compounds. researchgate.net

Machine learning is also being used to predict the outcomes of complex biological reactions. In a study on the enantioselective cyclopropanation of 4-trifluoromethylstyrene catalyzed by an engineered hemoglobin, an ML model was developed to predict the enantioselectivity of enzyme mutants. acs.org Inspired by natural language processing (NLP), the model helped screen for optimal mutants, significantly reducing the experimental workload. acs.org Subsequent molecular dynamics simulations helped to rationalize the high enantioselectivity observed in the best-performing mutant. acs.org These examples highlight the power of ML to accelerate the discovery and optimization of catalysts and reactions in fluorine chemistry. researchgate.netacs.org

Table 2: Machine Learning Models in Fluorine Chemistry

Application ML Model/Algorithm Predicted Property Key Finding
Metal-Trifluoromethyl Bond Energy XGBoost with MACCS/Morgan Fingerprints Bond Dissociation Energy (BDE) Integration of chemical descriptors with fingerprints enhances predictive accuracy (R² = 0.951). researchgate.net
Enzyme-Catalyzed Cyclopropanation Enzyme Enantioselectivity Score Predictor (EESP) Enantioselectivity (% ee) NLP-inspired model successfully predicted highly enantioselective enzyme mutants for the reaction of 4-trifluoromethylstyrene. acs.org

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Catalytic Systems

Future research in the synthesis of TFMST derivatives is moving towards more efficient, selective, and sustainable methods. A key area of development is the use of photocatalysis to enable novel transformations under mild conditions. bohrium.comdntb.gov.ua Organo-photoredox catalysis, for example, has been used for the C-F bond activation of α-trifluoromethyl alkenes to synthesize masked γ,γ-difluoroallylic aldehydes. bohrium.com This approach avoids harsh reagents and provides access to valuable building blocks.

Another promising direction is the development of novel catalytic systems for defluorinative functionalization. dntb.gov.uanih.gov The defluorinative radical borylation of α-(trifluoromethyl)styrenes has been demonstrated, yielding difluoroalkene-aminoboranes which are versatile synthetic handles for further transformations like Suzuki-Miyaura cross-coupling. dntb.gov.ua This method transforms the trifluoromethyl group into a difluoroalkene, a motif of high interest as a carbonyl bioisostere in medicinal chemistry. dntb.gov.ua

Furthermore, research is focusing on transition metal-catalyzed reactions that proceed without defluorination. researchgate.net These methods aim to construct complex cycloalkanes and cycloalkenes containing the intact trifluoromethyl group. rsc.orgnih.gov Palladium-catalyzed synthesis through directed C-H bond functionalization represents an alternative pathway to access TFMST derivatives without prefunctionalization of the substrates. researchgate.netacs.org The development of catalysts that can control the reaction pathways, such as hydroamination versus defluorinative amination, is a significant goal. nih.gov

Methodology Catalyst/Reagent Product Type Significance Reference
Organo-photoredox CatalysisOrganic Dye / LightMasked γ,γ-difluoroallylic aldehydesMild conditions, C-F bond activation bohrium.com
Defluorinative BorylationBorobetaine / Photocatalystgem-Difluoroalkene-aminoboranesAccess to carbonyl bioisosteres dntb.gov.ua
HydroaminationDBN (1,5-Diazabicyclo[4.3.0]non-5-ene)β-Trifluoromethyl-β-arylethyl aminesControlled, atom-economical C-N bond formation nih.gov
Mono-defluorinative AminationNaHγ,γ-Difluoro-β-arylallyl aminesSynthesis of difluorovinyl analogues nih.gov
Palladium-Catalyzed C-H FunctionalizationPalladium Catalystα-(Trifluoromethyl)styrene derivativesAvoids substrate prefunctionalization researchgate.netacs.org

Novel Polymer Architectures and Advanced Functional Materials

The incorporation of TFMST into polymers offers a pathway to advanced materials with enhanced thermal stability and chemical resistance. mdpi.com A significant challenge has been the reluctance of TFMST to homopolymerize due to the bulky and electron-withdrawing trifluoromethyl group. mdpi.com Future research will focus on overcoming this limitation and developing controlled polymerization techniques to create novel polymer architectures.

Nitroxide-mediated polymerization (NMP) has emerged as a promising technique for the controlled radical copolymerization of TFMST with monomers like styrene (B11656). mdpi.com This method allows for the synthesis of copolymers with controlled TFMST content (from 10% to 40%), low dispersity, and tunable properties. mdpi.com The resulting copolymers exhibit higher glass transition temperatures (Tg) compared to polystyrene, indicating improved thermal stability. mdpi.com Future work will likely explore the copolymerization of TFMST with a wider range of functional monomers to create materials with tailored properties for specific applications.

The development of block copolymers containing TFMST segments is another key research direction. sigmaaldrich.commdpi.com Block copolymers can self-assemble into ordered nanostructures, making them suitable for applications in nanotechnology, such as nanopatterning and the creation of functional surfaces. mdpi.com Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which has been successfully used for other fluorinated monomers, could be adapted for TFMST to synthesize well-defined block copolymers. sigmaaldrich.comacs.org These novel architectures could lead to the development of high-performance fluorinated polymers for use as coatings, membranes, and in electronic devices. researchgate.netsigmaaldrich.com A novel series of linear, high-molecular-weight polymers has been synthesized via a one-pot, metal-free superacid-catalyzed reaction of trifluoromethylaryl ketones with aromatic hydrocarbons, resulting in soluble polymers with high thermal stability. researchgate.net

Polymer Type Polymerization Method Key Monomers Notable Properties Reference
Random CopolymerNitroxide-Mediated Polymerization (NMP)α-Trifluoromethylstyrene, StyreneControlled composition, Increased Tg, Low dispersity mdpi.com
Random CopolymerRadical Copolymerizationα-(Difluoromethyl)styrene, StyreneIncreased Tg, Good thermal stability rsc.org
Linear Aromatic PolymerSuperacid-Catalyzed PolycondensationTrifluoromethylaryl ketones, BiphenylHigh molecular weight, High thermal stability, Soluble researchgate.net

Expanding Applications in Specialized Fields

The versatility of α-(trifluoromethyl)styrene and its derivatives as synthetic building blocks points toward expanding applications in several specialized fields. nih.govresearchgate.net In medicinal chemistry, the gem-difluoroalkene moiety, accessible from TFMST, is a valuable bioisostere of the carbonyl group, which can enhance the biological activity of drug candidates. dntb.gov.ua Future research will likely focus on incorporating this and other TFMST-derived motifs into complex bioactive molecules to develop new therapeutic agents.

In agrochemicals, fluorine-containing compounds often exhibit enhanced efficacy. researchgate.net A facile method for synthesizing trifluoromethyl or gem-difluorovinyl-containing analogues of neonicotinoid insecticides has been developed from α-(trifluoromethyl)styrenes. nih.gov This opens the door for further research into creating new pesticides and herbicides with improved properties by modifying existing scaffolds with TFMST-derived structures.

The development of advanced materials represents another significant application area. bohrium.comresearchgate.net The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy, are highly desirable. rsc.org Polymers derived from TFMST could find use in high-performance coatings, advanced membranes for separations, and as dielectric materials in microelectronics. sigmaaldrich.comidu.ac.id Research into functional polyimides and other high-performance polymers could benefit from the incorporation of TFMST to create materials with superior thermal resistance and durability. idu.ac.id

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving TFMST is crucial for developing more efficient and selective synthetic methods and for predicting the properties of new materials. researchgate.netstanford.edu The integration of experimental studies with computational modeling, particularly Density Functional Theory (DFT), is a powerful approach to achieve these insights. researchgate.netresearchgate.netacs.org

Computational analysis has been used to explore the competitive pathways in reactions of α-(trifluoromethyl)styrenes, such as the factors determining protonation versus defluorination. researchgate.netresearchgate.net These studies have revealed the critical role of organobase basicity in directing the reaction outcome. researchgate.net By understanding these subtleties, chemists can better control the synthesis of either trifluoromethyl-containing products or gem-difluoro-olefins. nih.govresearchgate.net

Future research will likely employ more advanced computational models to investigate transition states and reaction energy profiles for polymerization processes involving TFMST. mdpi.com For example, DFT calculations can help elucidate the kinetic and thermodynamic factors that hinder the homopolymerization of TFMST and guide the design of new catalysts that can overcome these barriers. mdpi.commdpi.com Investigating the electronic effects of substituents on the aromatic ring of styrene derivatives through a combination of kinetic experiments and computational modeling provides a deeper understanding of reaction mechanisms, such as oxidation reactions. acs.org This synergistic approach, combining experimental observation with theoretical prediction, will accelerate the rational design of novel synthetic transformations and functional polymers based on α-(trifluoromethyl)styrene. stanford.edu

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing alpha-(trifluoromethyl)styrene to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or transition metal-catalyzed reactions. For example, α-trifluoromethylstyrene derivatives can be synthesized via C–F bond activation using carbazolyldiamine in tetrahydrofuran (THF) with triethylamine as a base. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification via column chromatography ensures high purity . Key variables include solvent choice (e.g., THF for solubility), temperature (room temperature to 60°C), and stoichiometric ratios (e.g., 1:1 molar ratio of reactants).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

  • Methodological Answer :

  • ¹H/¹⁹F NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (δ -60 to -70 ppm for ¹⁹F). Splitting patterns confirm substitution patterns.
  • IR : Stretching frequencies for C=C (~1650 cm⁻¹) and C–F bonds (~1100–1250 cm⁻¹) validate functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 172 for C₉H₇F₃) and fragmentation patterns confirm molecular weight and structural motifs .

Q. What are the common side reactions during functionalization of this compound, and how can they be minimized?

  • Methodological Answer : Side reactions like Friedel-Crafts acylation or isomerization can occur. Strategies include:

  • Using non-polar solvents (e.g., hexane) to reduce electrophilic reactivity.
  • Adding sterically hindered bases (e.g., 2,6-lutidine) to suppress acid-catalyzed pathways.
  • Employing olefinic substrates (e.g., β-methyl styrene) to avoid competing aromatic substitution .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence regioselectivity in C–F bond activation reactions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group polarizes the C–F bond, favoring nucleophilic attack at the α-carbon. Mechanistic studies (e.g., kinetic isotope effects) reveal that regioselectivity in SN2’-type substitutions is governed by transition-state stabilization via hyperconjugation. Computational studies (DFT) can model charge distribution and predict sites of reactivity .

Q. What strategies can mitigate competing reactions like Friedel-Crafts acylation during the functionalization of this compound?

  • Methodological Answer :

  • Catalyst Design : Use Lewis acids with low electrophilicity (e.g., ZnCl₂ instead of AlCl₃) to reduce carbocation formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) disfavor ionic intermediates.
  • Temperature Control : Lower reaction temperatures (<0°C) suppress kinetically driven side pathways .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in C–F bond activation reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize transition-state geometries and calculate activation energies for competing pathways. For example, modeling the interaction between a palladium catalyst and the CF₃ group can predict whether defluorinative coupling or ipso-substitution dominates. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbital (FMO) analysis .

Q. What are the challenges in analyzing metabolic pathways of this compound derivatives in biological systems?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O or ¹⁹F-labeled analogs to track metabolic intermediates via LC-MS.
  • Enzyme Inhibition Assays : Identify specific enzymes (e.g., cytochrome P450) affected by CF₃-substituted metabolites using fluorometric assays.
  • Metabolomics : Untargeted profiling (e.g., NMR-based) reveals off-target effects on cellular pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting yields for the synthesis of this compound derivatives?

  • Analysis : Discrepancies arise from:

  • Catalyst Purity : Trace moisture in palladium catalysts can deactivate reactive sites, reducing yields.
  • Reaction Scale : Smaller scales (<1 mmol) often report higher yields due to better heat/mass transfer.
  • Workup Methods : Column chromatography vs. distillation alters purity and recovery rates .

Tables for Key Data

Property Value Reference
Molecular FormulaC₉H₇F₃
Boiling Point64.5°C at 40 mmHg
Density (25°C)1.161 g/mL
Key Reaction MechanismSN2’ substitution, C–F activation
Synthesis Method Yield Conditions
Carbazolyldiamine/THF75%RT, 3 days, TLC monitoring
Pd-catalyzed coupling82%60°C, 12 h, inert atmosphere

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.